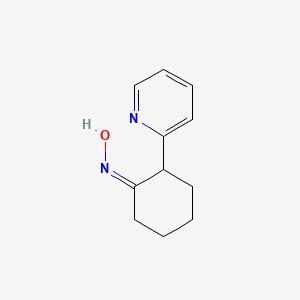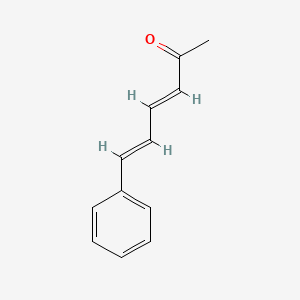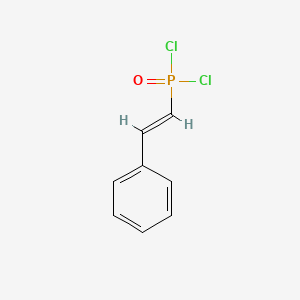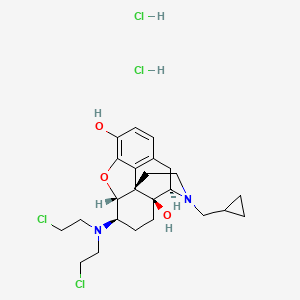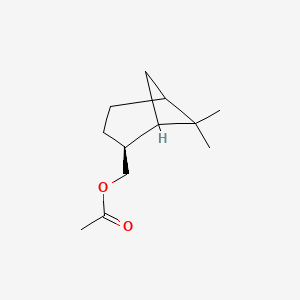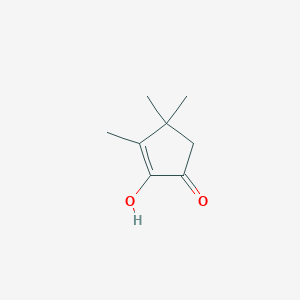![molecular formula C10H15N4+ B1624213 2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile CAS No. 91945-90-3](/img/structure/B1624213.png)
2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile
Vue d'ensemble
Description
Synthesis Analysis
In a study, zwitterionic derivatives were synthesized using a simple design method from the reaction of various 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with malononitrile or ethyl 2-cyanoacetate in excellent yields in the presence of triethylamine in ethanol at reflux .Applications De Recherche Scientifique
Two-photon Absorption Properties
Malononitrile derivatives, including 2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile, have been explored for their two-photon absorption properties. These compounds exhibit strong intramolecular charge transfer absorption bands, making them potential candidates for applications in optical materials due to their high two-photon absorption cross-section values (Zhao et al., 2007).
Localization in Alzheimer’s Disease Diagnosis
A derivative of 2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile, [18F]FDDNP, has been utilized in conjunction with positron emission tomography (PET) to localize and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This application demonstrates the compound's relevance in enhancing diagnostic assessment and monitoring therapeutic responses in neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Antioxidant Agents
The synthesis and evaluation of derivatives related to 2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile have shown promising results as potent antioxidant agents. These findings could lead to the development of new therapeutic agents with antioxidant properties (Vartale et al., 2016).
Electroluminescent Devices
Derivatives of 2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile have been synthesized for use in novel electroluminescent conjugated polyelectrolytes, demonstrating their potential in creating more efficient electroluminescent devices for electronic and optoelectronic applications (Huang et al., 2004).
Propriétés
IUPAC Name |
2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-13(2)6-5-10(14(3)4)9(7-11)8-12/h5-6H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKLIUPTMOVCPA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=C(C#N)C#N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C(C#N)C#N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



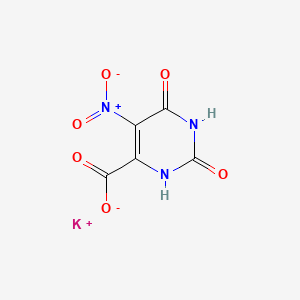
![Benzamide, N-[4-amino-3-(5,10-dihydro-5,10-dioxoanthra[2,3-d]thiazol-2-yl)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B1624133.png)
